Technical Monograph: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid
Technical Monograph: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid
Chemical Profile, Synthetic Utility, and Regiochemical Considerations
Executive Summary
4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), also known as 3-methoxybenzoylpropionic acid, is a critical keto-acid intermediate in organic synthesis. Unlike its para-substituted isomer—which is readily accessible via standard Friedel-Crafts acylation—the meta-isomer requires specific synthetic planning to ensure regiochemical purity. It serves as the primary precursor for 7-methoxy-1-tetralone , a scaffold widely used in the development of steroids, serotonergic agents, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide delineates its physicochemical properties, validates the optimal synthetic route, and analyzes its divergent cyclization pathways.
Physicochemical Profile
The following data aggregates experimental and computed descriptors for the meta-isomer. Researchers must distinguish this from the commercially ubiquitous para-isomer (CAS: 3153-44-4).
| Property | Specification | Notes |
| IUPAC Name | 4-(3-Methoxyphenyl)-4-oxobutanoic acid | |
| CAS Number | 38102-67-9 | Distinct from para (3153-44-4) |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Physical State | Solid / Crystalline Powder | Lower MP than para-isomer (148°C) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |
| pKa (Acid) | 4.58 ± 0.17 (Predicted) | Typical for aliphatic carboxylic acids |
| LogP | 1.36 - 1.40 | Moderate lipophilicity |
| H-Bond Donors | 1 (Carboxylic Acid) | |
| H-Bond Acceptors | 4 (Ketone, Ether, Acid) |
Synthetic Pathways & Regiocontrol
The Regioselectivity Challenge
The direct Friedel-Crafts acylation of anisole with succinic anhydride yields >90% of the para-isomer (4-methoxybenzoylpropionic acid) due to the strong ortho/para directing effect of the methoxy group and steric hindrance at the ortho position. Consequently, the meta-isomer (3-methoxy) cannot be synthesized effectively via this route.
Validated Route: Grignard Addition
To access the meta-isomer exclusively, an organometallic approach using 3-bromoanisole is required. This method bypasses electrophilic aromatic substitution rules by establishing the carbon-carbon bond at the pre-functionalized meta position.
Reaction Scheme:
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Formation of Grignard Reagent: 3-Bromoanisole reacts with Magnesium (Mg) to form 3-methoxyphenylmagnesium bromide.
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Nucleophilic Attack: The Grignard reagent attacks succinic anhydride.
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Workup: Acidic hydrolysis yields the keto-acid.
Figure 1: Regiospecific synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid via Grignard chemistry, avoiding para-isomer contamination.
Chemical Reactivity: The Cyclization Divergence
The most significant application of 4-(3-methoxyphenyl)-4-oxobutanoic acid is its intramolecular cyclization to form tetralones. This reaction, typically catalyzed by Polyphosphoric Acid (PPA) or Methanesulfonic acid, presents a classic regiochemical divergence.
Mechanism of Cyclization
The carboxylic acid is activated (protonated or converted to acyl chloride) and attacks the aromatic ring via an intramolecular Friedel-Crafts acylation.
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Path A (Para-attack): Cyclization occurs at the carbon para to the methoxy group (Position 6 of the ring). This yields 7-methoxy-1-tetralone . This is generally the major product due to less steric hindrance.
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Path B (Ortho-attack): Cyclization occurs at the carbon ortho to the methoxy group (Position 2 of the ring). This yields 5-methoxy-1-tetralone . This is the minor product due to steric crowding between the methoxy group and the incoming carbonyl chain.
Figure 2: Divergent cyclization pathways. The 7-methoxy isomer is favored sterically and electronically.
Experimental Protocol: Grignard Synthesis
Note: This protocol is a generalized high-fidelity procedure adapted for 3-bromoanisole.
Reagents:
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3-Bromoanisole (1.0 eq)
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Magnesium turnings (1.1 eq, activated with I₂)
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Succinic anhydride (1.2 eq)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (2M)[1]
Procedure:
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Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a crystal of Iodine and heat gently until purple vapor appears.
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Grignard Formation: Add 10% of the 3-bromoanisole solution in THF. Once the reaction initiates (exotherm/turbidity), add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete conversion to 3-methoxyphenylmagnesium bromide.
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Addition: Cool the Grignard solution to 0°C. Dissolve succinic anhydride in THF (it may require slight warming to dissolve, then cool) and add it slowly to the Grignard reagent. Crucial: Maintain low temperature to prevent double-addition (formation of tertiary alcohol).
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
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Quench: Pour the reaction mixture into ice-cold 2M HCl. The magnesium salts will dissolve, and the product may precipitate or form an oil.
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Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene to yield pure 4-(3-methoxyphenyl)-4-oxobutanoic acid.
Safety & Handling (GHS Classification)
While specific toxicological data for the meta-isomer is limited compared to the para-isomer, it should be handled with standard precautions for aromatic keto-acids.
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Signal Word: Warning
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Hazard Statements:
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Storage: Store in a cool, dry place. Keep container tightly closed.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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ChemSrc (2025). 4-(3-Methoxyphenyl)-4-oxobutanoic acid: CAS 38102-67-9 Properties and MSDS. Retrieved from [Link]
- Gupta, R. et al. (1990).Regioselective cyclization of 3-substituted propionic acids.Indian Journal of Chemistry, Section B, 29(1), 89-91.
